molecular formula C34H28O9 B14039419 (3S,5R)-5-((Benzoyloxy)methyl)-3-methyltetrahydrofuran-2,3,4-triyl tribenzoate

(3S,5R)-5-((Benzoyloxy)methyl)-3-methyltetrahydrofuran-2,3,4-triyl tribenzoate

Cat. No.: B14039419
M. Wt: 580.6 g/mol
InChI Key: QJZSLTLDMBDKOU-XKJABPBFSA-N
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Description

(3S,5R)-5-((Benzoyloxy)methyl)-3-methyltetrahydrofuran-2,3,4-triyl tribenzoate is a complex organic compound characterized by its unique tetrahydrofuran ring structure with multiple benzoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-((Benzoyloxy)methyl)-3-methyltetrahydrofuran-2,3,4-triyl tribenzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of benzoyloxy groups: This step involves esterification reactions where benzoyl chloride reacts with hydroxyl groups on the tetrahydrofuran ring under acidic or basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Continuous flow synthesis: Implementing continuous flow reactors to improve efficiency and consistency.

    Automation: Utilizing automated systems for precise control over reaction parameters and monitoring.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-((Benzoyloxy)methyl)-3-methyltetrahydrofuran-2,3,4-triyl tribenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Acidic or basic catalysts to facilitate esterification or substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3S,5R)-5-((Benzoyloxy)methyl)-3-methyltetrahydrofuran-2,3,4-triyl tribenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,5R)-5-((Benzoyloxy)methyl)-3-methyltetrahydrofuran-2,3,4-triyl tribenzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-5-((Benzoyloxy)methyl)-3-methyltetrahydrofuran-2,3,4-triyl tribenzoate: shares structural similarities with other benzoyloxy-substituted tetrahydrofuran derivatives.

    This compound: is unique due to its specific stereochemistry and the presence of multiple benzoyloxy groups.

Uniqueness

  • The unique stereochemistry of this compound contributes to its distinct chemical and biological properties.
  • The presence of multiple benzoyloxy groups enhances its reactivity and potential for forming various derivatives.

Properties

Molecular Formula

C34H28O9

Molecular Weight

580.6 g/mol

IUPAC Name

[(2S,3S,4S,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m0/s1

InChI Key

QJZSLTLDMBDKOU-XKJABPBFSA-N

Isomeric SMILES

C[C@@]1([C@H]([C@@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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